Product packaging for 5-Ethoxy-2-methylbenzo[d]thiazole(Cat. No.:CAS No. 123771-99-3)

5-Ethoxy-2-methylbenzo[d]thiazole

Cat. No.: B055651
CAS No.: 123771-99-3
M. Wt: 193.27 g/mol
InChI Key: TWAXSJIYEJMXDN-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylbenzo[d]thiazole is a high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the development of potent and selective enzyme inhibitors. Key Research Applications and Value: Potent MAO-B Inhibition: This 2-methylbenzothiazole core structure is a recognized pharmacophore for inhibiting Monoamine Oxidase B (MAO-B). Derivatives of this scaffold have demonstrated exceptional potency and selectivity for human MAO-B, with IC50 values in the low nanomolar range (e.g., 0.0046 µM) . MAO-B inhibitors are a critical therapeutic class for investigating and treating neurodegenerative disorders such as Parkinson's disease, as they elevate central dopamine levels and may attenuate oxidative stress-related neurodegeneration . Versatile Chemical Intermediate: The structure serves as a versatile building block for further chemical functionalization. The ethoxy and methyl groups provide sites for derivatization, allowing researchers to synthesize a diverse array of compounds for structure-activity relationship (SAR) studies . Its synthesis typically involves the reaction of a precursor like 2-methylbenzo[d]thiazol-5-ol with an appropriate alkylating agent in the presence of a base . Broad Therapeutic Potential: Beyond MAO inhibition, the benzothiazole nucleus is a privileged structure in drug discovery, associated with a wide spectrum of biological activities. Research indicates potential for benzothiazole derivatives in developing antibacterial , antimycobacterial , and tyrosinase inhibitory agents , highlighting the broad utility of this compound as a starting point for multiple research pathways. Handling and Usage: This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal practices in accordance with their institution's guidelines and all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B055651 5-Ethoxy-2-methylbenzo[d]thiazole CAS No. 123771-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123771-99-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-12-8-4-5-10-9(6-8)11-7(2)13-10/h4-6H,3H2,1-2H3

InChI Key

TWAXSJIYEJMXDN-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)SC(=N2)C

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)C

Synonyms

Benzothiazole, 5-ethoxy-2-methyl- (9CI)

Origin of Product

United States

Synthetic Strategies for Benzothiazoles with Relevance to 5 Ethoxy 2 Methylbenzo D Thiazole

General Methodologies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring system is a well-established field in organic synthesis, with several reliable methods. The most common approaches involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, typically starting from a 2-aminothiophenol (B119425).

Cyclization Reactions involving Thiophenol Derivatives

Cyclization reactions are a cornerstone of benzothiazole synthesis. A primary method involves the reaction of an aniline (B41778) derivative to introduce a sulfur-containing group, which then undergoes intramolecular cyclization.

One of the most prominent methods is the Hugerschoff reaction , which involves the cyclization of arylthioureas with bromine in a solvent like chloroform. A more direct and widely used variation of this is the reaction of a substituted aniline with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidizing agent like bromine in acetic acid. rjpbcs.com This reaction proceeds through the formation of an arylthiourea intermediate, which is then oxidatively cyclized to form the 2-aminobenzothiazole (B30445). For instance, p-substituted anilines can be cyclized to yield 2-amino-6-substituted benzothiazoles. rjpbcs.comstackexchange.com The mechanism involves the formation of phenyl thiocyanate as an intermediate, which then reacts with bromine to facilitate the ring closure. stackexchange.com

Another significant cyclization strategy is the Jacobsen cyclization . This method involves the radical cyclization of thiobenzanilides, which are typically prepared from the corresponding anilides. The reaction is often mediated by potassium ferricyanide (B76249) in an alkaline solution and is a highly effective strategy for producing substituted benzothiazoles.

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions provide the most versatile and widely employed route to 2-substituted benzothiazoles. mdpi.commdpi.com These reactions typically involve the condensation of a 2-aminothiophenol with a variety of carbonyl-containing compounds. The general pathway involves the initial formation of an imine or a related intermediate, followed by cyclization and subsequent oxidation or elimination to form the aromatic benzothiazole ring. mdpi.com

The choice of the condensation partner dictates the substituent at the 2-position of the resulting benzothiazole:

With Aldehydes: Condensation of 2-aminothiophenol with aldehydes is a common method to produce 2-substituted benzothiazoles. mdpi.comresearchgate.net A variety of catalysts, including H₂O₂/HCl, laccases, and SnP₂O₇, can be used to promote this reaction, often under green chemistry conditions such as in water or under solvent-free microwave irradiation. mdpi.comprepchem.com

With Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminothiophenols to yield 2-substituted benzothiazoles. organic-chemistry.org Polyphosphoric acid (PPA) is a common catalyst and solvent for reactions with carboxylic acids, driving the dehydration and cyclization at elevated temperatures. organic-chemistry.org Alternatively, reagents like methanesulfonic acid/silica gel can facilitate this condensation under milder conditions. mdpi.com

With Other Carbonyl Compounds: Ketones can also be used, though reactions may require more specific conditions. stackexchange.com The reaction with β-diketones can lead to the formation of 2-substituted benzothiazines, which are related heterocyclic structures.

The following table summarizes some of the catalysts and conditions used in condensation reactions for benzothiazole synthesis.

Condensation PartnerCatalyst/ConditionsProduct TypeReference(s)
AldehydesH₂O₂/HCl, Ethanol, Room Temp2-Aryl/Alkyl-benzothiazoles mdpi.com
AldehydesSnP₂O₇, Solvent-free2-Arylbenzothiazoles mdpi.com
Carboxylic AcidsPolyphosphoric Acid (PPA), Heat2-Aryl/Alkyl-benzothiazoles organic-chemistry.org
Carboxylic AcidsP₄S₁₀, Microwave2-Alkylbenzothiazoles mdpi.com
KetonesVarious catalysts2,2-Disubstituted benzothiazolines stackexchange.com

Approaches for Introducing Alkoxy and Alkyl Substituents on the Benzothiazole Ring System

To synthesize 5-Ethoxy-2-methylbenzo[d]thiazole, specific functional groups must be incorporated into the structure. This can be achieved either by starting with appropriately substituted precursors or by modifying the benzothiazole core after its formation.

Synthesis of Ethoxy-Substituted Benzothiazole Precursors (e.g., from 5-ethoxy-1,3-benzothiazole-2-amine)

The synthesis of an ethoxy-substituted benzothiazole, such as the target compound, typically begins with an ethoxy-substituted aniline or phenol. A common precursor for many substituted benzothiazoles is 2-amino-6-ethoxybenzothiazole (B160241).

The synthesis of 2-amino-6-ethoxybenzothiazole generally starts from p-phenetidine (4-ethoxyaniline) . Following the principles of the Hugerschoff reaction, 4-ethoxyaniline can be reacted with potassium thiocyanate and bromine in glacial acetic acid. rjpbcs.com This reaction first forms the N-(4-ethoxyphenyl)thiourea intermediate, which then undergoes bromine-mediated oxidative cyclization to yield 2-amino-6-ethoxybenzothiazole. rjpbcs.com This compound serves as a versatile building block for further derivatization.

Another key intermediate is 4-ethoxy-2-aminothiophenol . While its direct synthesis is less commonly documented, general methods for preparing aminothiophenols can be applied. One approach involves the reaction of 2-chloro-5-nitrophenol, which can be ethylated to 1-chloro-2-ethoxy-4-nitrobenzene. Subsequent reaction with sodium sulfide (B99878) can displace the chlorine and reduce the nitro group to furnish the desired 4-ethoxy-2-aminothiophenol. The synthesis of related aminothiophenols, such as 4-aminothiophenol (B129426) from p-chloronitrobenzene, is well-established.

Strategies for Methyl Group Introduction at the 2-Position

The methyl group at the 2-position of the benzothiazole ring can be introduced through several synthetic strategies, primarily via condensation reactions using a C2-synthon.

A highly effective method involves the reaction of the corresponding 2-aminothiophenol derivative with acetic anhydride (B1165640) . For the synthesis of this compound, one would react 4-ethoxy-2-aminothiophenol with acetic anhydride in a solvent like glacial acetic acid. This reaction proceeds through the acetylation of the amino group, followed by intramolecular cyclization and dehydration to form the thiazole ring. This method is advantageous due to the ready availability and low cost of acetic anhydride.

Alternatively, the condensation of 4-ethoxy-2-aminothiophenol with acetaldehyde can also yield the target compound. This reaction first forms a 2,3-dihydro-1,3-benzothiazole (a benzothiazoline) intermediate, which is then oxidized to the final aromatic benzothiazole. Various oxidizing agents can be employed for this dehydrogenation step.

Derivatization of Benzothiazole Scaffolds to Yield Analogues of this compound

Once the core this compound structure is obtained, it can be further modified to create a library of analogues. The reactivity of the benzothiazole system allows for derivatization at several positions.

The methyl group at the C2 position is acidic and can be a site for condensation reactions. More commonly, derivatization focuses on precursors like 2-amino-6-ethoxybenzothiazole or 6-ethoxy-2-mercaptobenzothiazole (B156553).

From 2-Amino-6-ethoxybenzothiazole: The exocyclic amino group is a key handle for derivatization. It can be acylated, alkylated, or used to form Schiff bases by reacting with various aldehydes. For example, new 2-amino-6-ethoxybenzothiazole derivatives have been synthesized by reacting it with pyridylidene or furylidene radicals. researchgate.net

From 6-Ethoxy-2-mercaptobenzothiazole: The thiol group at the 2-position is readily S-alkylated or S-acylated. For instance, a series of compounds with anti-inflammatory and antioxidant activity were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, followed by further transformations.

Chemical Transformations of Substituted Benzothiazoles (e.g., nitration, reduction, sulfonation, dealkylation)

Post-synthesis modification of the benzothiazole core is a common strategy to introduce diverse functionalities. Key transformations include:

Nitration: Aromatic rings can undergo nitration when treated with nitric acid (HNO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction introduces a nitro group (NO₂) onto the aromatic ring, which can subsequently be reduced to an amino group. masterorganicchemistry.com The position of nitration is directed by the existing substituents on the benzothiazole ring.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treating an aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.comyoutube.com This reaction is reversible, and the sulfonic acid group can be removed by treatment with dilute sulfuric acid. youtube.com

Reduction: Nitro groups on the benzothiazole ring can be reduced to amino groups using various reducing agents. This transformation is a key step in creating amino-substituted benzothiazoles, which can then be further modified.

Dealkylation: The removal of alkyl groups, particularly from alkoxy substituents, can be an important step in the synthesis of hydroxylated benzothiazoles. This can be achieved using various reagents that cleave ether linkages.

These transformations are fundamental in creating a library of substituted benzothiazoles from a common precursor. For instance, a hypothetical synthesis of an amino-substituted precursor to this compound might involve the nitration of a 2-methylbenzothiazole, followed by reduction of the nitro group.

Formation of Sulfonamide and Sulfonyl Chloride Derivatives

Sulfonamide-containing benzothiazoles are a significant class of compounds, often exhibiting interesting biological activities. nih.govresearchgate.net Their synthesis typically involves the formation of a sulfonyl chloride intermediate.

The general process involves:

Chlorosulfonation: A benzothiazole derivative can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

Sulfonamide Formation: The resulting benzothiazole sulfonyl chloride is then reacted with an amine (primary or secondary) to form the corresponding sulfonamide. google.comresearchgate.net

For example, 2-aminobenzothiazole can be condensed with p-acetamidobenzenesulfonyl chloride to yield sulfonamide derivatives. researchgate.net Similarly, various substituted benzothiazole sulfonamides have been synthesized and studied for their potential as carbonic anhydrase inhibitors. nih.govresearchgate.net

A method for preparing 6-benzothiazole sulfonyl chloride has been disclosed, which involves diazotization and subsequent reaction with sulfur dioxide in the presence of a copper catalyst. google.com This intermediate can then be converted to a variety of sulfonamide derivatives.

Control of Regioselectivity and Stereochemistry in Benzothiazole Synthesis

The control of regioselectivity and stereochemistry is paramount in the synthesis of complex molecules, including substituted benzothiazoles.

Regioselectivity refers to the control of the position of substitution on the benzothiazole ring. In electrophilic aromatic substitution reactions like nitration and sulfonation, the regioselectivity is governed by the electronic effects of the existing substituents. For instance, electron-donating groups will direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will direct them to the meta position. The inherent reactivity of the different positions on the benzothiazole ring also plays a crucial role. For example, in the synthesis of 2,1,3-benzothiadiazole (B189464) derivatives, regioselective C-H borylation has been used to access specific isomers. nih.gov Similarly, the cyclization of gem-dicyanoepoxides with 2-aminothiophenol can be directed to form either 1,4-benzothiazine-2-one or -3-one depending on the reaction conditions, demonstrating excellent regiocontrol. researchgate.net

Stereochemistry becomes a critical consideration when chiral centers are present in the molecule. While the core benzothiazole ring is planar, substituents at the 2-position or on the benzene ring can be chiral. Asymmetric synthesis methods are employed to control the formation of a specific stereoisomer. One approach is substrate control, where existing stereochemistry in the starting material directs the stereochemical outcome of a subsequent reaction. youtube.com Another strategy is the use of a chiral auxiliary, which is a temporary chiral group that is introduced to control the stereochemistry of a reaction and then removed. youtube.com For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the asymmetric synthesis of benzothiazolo-pyrimidinones with excellent regio- and stereoselectivities. d-nb.info

Emerging Green Chemistry Methodologies for Benzothiazole Synthesis

Traditional methods for benzothiazole synthesis often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. eurekaselect.com In response, there is a growing focus on developing more environmentally friendly or "green" synthetic methodologies. eurekaselect.commdpi.com

Key principles of green chemistry applied to benzothiazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. rsc.orgorganic-chemistry.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable heterogeneous catalysts and metal-free catalysts. mdpi.comorganic-chemistry.org

Alternative Energy Sources: Utilizing microwave irradiation or visible light to promote reactions, often leading to shorter reaction times and higher yields. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Examples of green approaches to benzothiazole synthesis include:

The condensation of 2-aminothiophenol with aldehydes in water. rsc.org

The use of samarium triflate as a reusable catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org

Microwave-assisted synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride. mdpi.com

Visible-light-driven synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. organic-chemistry.org

These emerging methodologies offer more sustainable pathways to the benzothiazole scaffold and its derivatives, aligning with the principles of modern chemical synthesis. eurekaselect.commdpi.com

Structure Activity Relationship Sar and Molecular Design Principles for Substituted Benzothiazoles, Applicable to 5 Ethoxy 2 Methylbenzo D Thiazole

Influence of Substituent Nature and Position on the Benzothiazole (B30560) Core

The biological activity of benzothiazole derivatives is profoundly influenced by the types of chemical groups attached to the core ring system and their specific locations. nih.gov Research has consistently shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating pharmacological effects. benthamscience.comresearchgate.net

The chemical diversity at position 2 is a key determinant of the therapeutic action. For instance, the introduction of (thio)urea groups at this position can lead to compounds with significant biological and physicochemical advantages. nih.gov Similarly, attaching different heterocyclic rings, such as pyrrole, furan, or thiophene, to the C-2 position has been shown to enhance activities like UVB photoprotection. nih.gov The presence of phenyl or substituted phenyl groups at the second position is often associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Substitutions on the benzene (B151609) part of the scaffold, particularly at the C-6 position, also play a vital role. The introduction of electron-withdrawing groups like chloro (Cl), fluoro (F), and bromo (Br) at this position has been shown to significantly enhance diuretic activity in certain derivatives. jchemrev.com In contrast, for some activities like anti-tuberculosis, the addition of groups such as methyl, methoxy (B1213986), or nitro at the 6-position can reduce efficacy. jchemrev.com The presence of hydrophobic moieties on the benzothiazole core is often beneficial for cytotoxic activity against cancer cell lines. pharmacyjournal.in

The following table summarizes the influence of various substituents at different positions on the biological activity of the benzothiazole core:

PositionSubstituentObserved Biological Activity
C-2 (Thio)ureaBroad spectrum of biological activities
C-2 Heterocyclic rings (e.g., pyrrole, furan)Enhanced UVB photoprotection
C-2 Phenyl/Substituted phenylAnticancer, Anti-TB, Anticonvulsant, Anti-inflammatory
C-6 Electron-withdrawing groups (Cl, F, Br)Enhanced diuretic activity
C-6 Methyl, Methoxy, NitroReduced anti-tuberculosis activity in some cases
General Hydrophobic moietiesIncreased cytotoxic activity

Specific Role of the Ethoxy Group in Modulating Biological Activity

The ethoxy group, an ethyl group linked to an oxygen atom, can significantly impact a molecule's properties. In the context of benzothiazole derivatives, the introduction of an ethoxy or methoxy substituent on the benzothiazole ring has been noted in compounds with potent biological activity. researchgate.net Specifically, in a series of benzothiazole sulfonamide derivatives, those with a methoxy group at the 5-position of the benzothiazole ring demonstrated the most potent anti-diabetic effects. jchemrev.com While this finding pertains to a methoxy group, the structural and electronic similarities between methoxy and ethoxy groups suggest that an ethoxy group at the same position could confer similar, if not enhanced, lipophilicity and potentially influence biological activity in a comparable manner. The increased lipophilicity can affect the compound's ability to cross cell membranes and interact with target proteins.

Importance of the Methyl Group at Position 2 in Compound Efficacy

The methyl group, though small, can have a substantial impact on the efficacy of a drug molecule. When attached to the C-2 position of the benzothiazole ring, it can influence the compound's steric and electronic properties. For instance, in a study of spiro[benzothiazole-indol] conjugates, the most effective antioxidant compound was one with a methyl substitution. jchemrev.com Furthermore, research on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole revealed it to be a highly potent cytotoxic agent against certain human breast cancer cell lines, with GI₅₀ values below 1 nM. tandfonline.com The methyl group in this context is crucial for its potent activity. In another study, the substitution of a methyl group at the 7th position of the benzothiazole ring was shown to enhance antibacterial action. nih.gov These examples highlight that the strategic placement of a methyl group can be a key factor in optimizing the biological efficacy of benzothiazole-based compounds.

Conformational Dynamics and Their Contribution to Ligand-Receptor Interactions

For molecules like substituted benzothiazoles, the way the substituent groups are oriented in space can significantly affect binding affinity. Computational studies, such as molecular dynamics simulations, can reveal how ligands induce conformational changes in their target receptors. For example, studies on the glucocorticoid receptor have shown that different agonists can induce distinct conformational changes in the receptor, which correlates with their efficacy. nih.gov The binding of a ligand can alter the conformational landscape of the receptor, leading to a specific biological response. nih.gov

In the case of benzamidinium-based inhibitors, which share structural similarities with certain substituted benzothiazoles, the preferred conformation can change upon binding to a protein. nih.gov While a twisted conformation might be preferred in the gas phase, the molecule may adopt a higher-energy, planar conformation within the protein's binding site to maximize favorable interactions. nih.gov This illustrates that understanding the conformational dynamics of both the ligand and the receptor is essential for designing potent and selective drugs.

Application of Ligand Efficiency Metrics in Benzothiazole Optimization (e.g., Ligand-Lipophilicity Efficiency)

In modern drug discovery, optimizing a compound's potency is not the sole objective. It is equally important to ensure that the molecule possesses favorable physicochemical properties, often referred to as "drug-likeness." Ligand efficiency (LE) metrics are valuable tools for achieving this balance. rgdscience.comnih.gov These metrics relate a compound's potency to its size or other properties like lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC). rgdscience.com It helps in assessing the quality of a hit compound and guiding its optimization. A higher LE value is generally desirable, and a value of 0.3 or above is often recommended as a benchmark during lead optimization. sciforschenonline.org

Ligand-Lipophilicity Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), is another crucial metric that relates potency (expressed as pIC₅₀ or pEC₅₀) to lipophilicity (logP or logD). wikipedia.org The formula is:

LLE = pIC₅₀ - logP wikipedia.org

The goal is to increase potency without excessively increasing lipophilicity, as high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org An LLE value between 5 and 7 is often considered optimal. sciforschenonline.orgwikipedia.org By monitoring LLE during the optimization of a benzothiazole series, medicinal chemists can select compounds that have a better balance of properties, increasing the likelihood of developing a successful drug candidate. tandfonline.comacs.org

The following table provides an overview of key ligand efficiency metrics:

MetricFormulaDesirable Range/ValuePurpose
Ligand Efficiency (LE) -ΔG / HAC≥ 0.3Assesses binding efficiency per heavy atom
Ligand-Lipophilicity Efficiency (LLE/LiPE) pIC₅₀ - logP5 - 7Balances potency and lipophilicity

By applying these principles and metrics, researchers can rationally design and optimize benzothiazole derivatives like 5-Ethoxy-2-methylbenzo[d]thiazole to enhance their therapeutic potential while maintaining favorable drug-like properties.

Biological and Pharmacological Research Paradigms Associated with the Benzothiazole Scaffold and Its Derivatives, with Implications for 5 Ethoxy 2 Methylbenzo D Thiazole

Anti-Infective Research Domains

The benzothiazole (B30560) scaffold, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as significant subjects of anti-infective research. The versatility of the benzothiazole nucleus allows for structural modifications that can enhance potency and selectivity against various pathogens.

Antibacterial Activity: Mechanisms and Spectrum

Benzothiazole derivatives have emerged as a significant class of compounds with broad-spectrum antibacterial activity. Their efficacy extends to both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Mechanisms of Action: The antibacterial effects of benzothiazole derivatives are attributed to their ability to inhibit various essential bacterial enzymes. nih.gov These include:

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition by benzothiazole compounds leads to bacterial cell death. nih.gov

Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit several other key enzymes, including dihydroorotase, uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), peptide deformylase, and dihydropteroate (B1496061) synthase. nih.govmdpi.com

Cell Membrane Disruption: Some derivatives act by perturbing the bacterial cell membrane, leading to leakage of intracellular components. rsc.org

Spectrum of Activity: Research has demonstrated the activity of benzothiazole derivatives against a range of pathogenic bacteria. For instance, certain benzothiazole-bearing amides have shown potent activity against clinically relevant pathogens like Escherichia coli and Staphylococcus aureus. rsc.org Additionally, some derivatives have exhibited significant antibacterial action against Pseudomonas aeruginosa. nih.gov The substitution pattern on the benzothiazole ring and the nature of the appended moieties significantly influence the antibacterial spectrum and potency. nih.govrsc.org

Structure-Activity Relationship (SAR): SAR studies have revealed that the antibacterial activity of benzothiazole derivatives is significantly influenced by the electronic and lipophilic properties of the substituents on the phenyl ring. rsc.org For example, the presence of an electron-withdrawing group, such as a nitro group, at the 6th position of the benzothiazole nucleus has been shown to enhance antibacterial activity. humanjournals.com

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
CompoundTarget Organism(s)Mechanism of ActionReference
Benzothiazole amides (A07, A10)E. coli, S. aureus, S. typhi, K. pneumoniaeMembrane perturbation, DNA binding rsc.org
Amino-benzothiazole Schiff basesE. coli, P. aeruginosaCasdihydrofolate reductase inhibition nih.gov
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coliDihydropteroate synthase inhibition nih.gov
2-(Thiocyanatomethylthio) benzothiazole analoguesVarious pathogenic bacteriaQuorum sensing inhibition acs.org

Antifungal Activity: Efficacy and Structure-Activity Correlations

The benzothiazole scaffold is a key component in the development of novel antifungal agents, showing promise against a variety of fungal pathogens, including those resistant to existing drugs. nih.gov

Efficacy: Benzothiazole derivatives have demonstrated significant in vitro activity against a range of fungi. For example, 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) has shown efficacy against 26 strains of the genus Candida. nih.gov Furthermore, certain benzothiazole derivatives have exhibited potent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov Some compounds have even shown superior activity to the commonly used antifungal drug fluconazole (B54011) against certain fungal strains. rsc.org

Structure-Activity Correlations: The antifungal potency of benzothiazole derivatives is closely linked to their molecular structure.

N-Myristoyltransferase (NMT) Inhibition: A key target for some antifungal benzothiazoles is N-myristoyltransferase (NMT), an enzyme essential for fungal viability. rsc.orgrsc.org Modifications to the scaffold and side chains of lead compounds like FTR1335 have led to derivatives with an expanded antifungal spectrum. rsc.orgrsc.org

CYP51 Inhibition: Some benzothiazole derivatives with an amide-imidazole scaffold are believed to exert their antifungal effect by inhibiting CYP51 (sterol 14α-demethylase), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Substituent Effects: The nature and position of substituents on the benzothiazole ring play a crucial role. For instance, compounds with an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus and chloro or fluoro substitutions on an attached aromatic amine have shown moderate antifungal activity. humanjournals.com In some series, the presence of a hydroxyl group on an attached phenyl ring has been linked to increased activity, possibly due to its mesomeric effect. researchgate.net

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
Compound/Derivative ClassFungal Pathogen(s)Proposed Mechanism of ActionReference
6-amino-2-n-pentylthiobenzothiazole (APB)Candida speciesNot specified nih.gov
Benzothiazole NMT inhibitor FTR1335 derivativesCandida albicans, Cryptococcus neoformans, Candida glabrataN-Myristoyltransferase (NMT) inhibition rsc.orgrsc.org
Benzothiazole with amide-imidazole scaffoldsCandida albicans, Cryptococcus neoformansCYP51 inhibition nih.gov
6-nitro-2-amino benzothiazole derivativesNot specifiedNot specified humanjournals.com

Anti-Mycobacterial and Anti-Tubercular Research

Benzothiazole derivatives have been identified as a promising class of agents in the fight against mycobacterial infections, including tuberculosis (TB), which is caused by Mycobacterium tuberculosis (Mtb). nih.govnih.govrsc.org

Efficacy and Spectrum: Numerous benzothiazole derivatives have demonstrated potent antimycobacterial activity. For example, a series of benzothiazole amides showed excellent potency against Mycobacterium abscessus and other rapid-growing nontuberculous mycobacteria (NTM), as well as against Mycobacterium avium complex and Mtb. nih.gov Some pyrimidine-tethered benzothiazole derivatives have also shown significant activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov

Mechanism of Action: A primary target for many anti-tubercular benzothiazoles is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. nih.govresearchgate.net Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. nih.gov Another identified target is shikimate kinase (Mtb-SK), an essential enzyme in the shikimate pathway, which is absent in mammals, making it an attractive drug target. acs.org Some benzothiazole derivatives have been found to inhibit Mtb-SK through an allosteric mechanism. acs.org

Structure-Activity Relationship (SAR): The antimycobacterial activity of benzothiazole derivatives is highly dependent on their chemical structure.

In a series of benzothiazole amides, the substitution on a cyclohexane (B81311) ring was found to significantly affect antimycobacterial activity. nih.gov

For pyrimidine-tethered benzothiazoles, specific substitutions were crucial for potent activity against both sensitive and resistant Mtb strains. nih.gov

The development of "crowded" benzothiazoles (cBTs) from genotoxic benzothiazole N-oxides (BTOs) demonstrated that medicinal chemistry approaches can be used to mitigate safety liabilities while improving potency. nih.gov

Table 3: Anti-Mycobacterial Activity of Selected Benzothiazole Derivatives
Compound/Derivative ClassMycobacterial Strain(s)Mechanism of ActionReference
Benzothiazole Amides (e.g., CRS400393)M. abscessus, M. avium complex, M. tuberculosisMmpL3 inhibition (proposed) nih.gov
Crowded Benzothiazoles (cBTs)M. tuberculosisDprE1 inhibition nih.govresearchgate.net
Benzothiazole with Isoquinoline Nucleus (BNTZ 9)M. tuberculosis H37Rv and MDR strainsMultiple strong binding with mycobacterium lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase nih.gov
Pyrimidine-tethered BenzothiazolesM. tuberculosis (sensitive, MDR, and XDR strains)DprE1 and TMPKmt inhibition (proposed) nih.gov
Benzothiazole DerivativeM. tuberculosisShikimate Kinase (Mtb-SK) inhibition (allosteric) acs.org

Antiviral and Anti-HIV Investigations

The benzothiazole scaffold has been explored for its potential as a source of antiviral agents, with research focusing on a range of viruses, including Human Immunodeficiency Virus (HIV). mdpi.comsciforum.net

Mechanisms of Action and Targets: Benzothiazole derivatives have been found to inhibit viral replication through various mechanisms. A significant area of research has been their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com The reverse transcriptase (RT) enzyme, crucial for the HIV life cycle, is a primary target. nih.gov Some benzisothiazolone derivatives have been identified as bifunctional inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.comnih.gov Other viral targets for benzothiazole derivatives include protease, helicase, and polymerase enzymes in viruses like Hepatitis C Virus (HCV) and Dengue virus. mdpi.comnih.gov

Spectrum of Antiviral Activity: Benzothiazole derivatives have shown inhibitory effects against a variety of viruses:

HIV: Numerous studies have reported the anti-HIV activity of benzothiazole derivatives. mdpi.comnih.gov For example, certain benzothiazolyl-coumarin hybrids have demonstrated potent anti-HIV-1 activity. nih.gov

Hepatitis C Virus (HCV): Derivatives such as ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxylate have been synthesized as potent HCV inhibitors. mdpi.com Other benzothiazole derivatives have been found to inhibit the HCV RNA-dependent RNA polymerase (RdRp). nih.gov

Other Viruses: Research has also explored the activity of benzothiazoles against viruses like Human Cytomegalovirus (HCMV), Dengue virus, vaccinia virus, Newcastle disease virus (NDV), and Western equine encephalomyelitis (WEE) virus. mdpi.comnih.gov

Structure-Activity Relationship (SAR): The antiviral potency of benzothiazole derivatives is highly dependent on their structural features. For instance, in a series of benzothiazolyl-coumarins, hydroxy substitution on the coumarin (B35378) ring increased anti-HIV activity, while bulky substitutions on the phenyl ring decreased it. nih.gov The hybridization of the benzothiazole moiety with other pharmacophores is a common strategy to enhance antiviral potential. nih.gov

Table 4: Antiviral Activity of Selected Benzothiazole Derivatives
Compound/Derivative ClassVirusTarget/Mechanism of ActionReference
Benzisothiazolone derivativesHIV-1Reverse Transcriptase (DNA Polymerase and RNase H) mdpi.comnih.gov
Benzothiazolyl-coumarin hybridsHIV-1Not specified nih.gov
Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxylateHCVNot specified mdpi.com
2-(4-nitroanilino)-6-methylbenzothiazoleHCVRNA-dependent RNA polymerase (RdRp) inhibition nih.gov
3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethioneVaccinia virusNot specified nih.gov
Benzothiazole-based pyrimidinesulfonamide scaffoldsHSV-1, CBV4, HAV HM 175, HCVcc, HAdV7Hsp90α inhibition acs.org

Anthelmintic Activity and Target Identification

Benzothiazole derivatives have a history of use and investigation as anthelmintic agents, effective against various parasitic worms. researchgate.net

Efficacy and Spectrum: Several substituted benzothiazoles have been identified as potent anthelmintic drugs. researchgate.net For instance, tioxidazole, a benzothiazole anthelmintic, has shown chemotherapeutic action against Hymenolepis diminuta. researchgate.net Novel synthesized benzothiazole derivatives containing indole (B1671886) moieties have also demonstrated promising anthelmintic activity against the earthworm Pheretima posthuma. researchgate.net Furthermore, some newly designed 6-methoxybenzothiazole (B1296504) derivatives have exhibited significant activity against rumen flukes (paramphistomum). nih.gov

Target Identification and Mechanism of Action: The precise mechanism of action for many anthelmintic benzothiazoles is still under investigation. However, it is believed that they may interfere with the metabolic pathways of the parasites. For some derivatives, the anthelmintic effect has been correlated with their ability to be properly aligned with presumptive receptors. nih.gov Molecular docking studies on some benzofuran (B130515) derivatives containing a thiazolo benzimidazole (B57391) nucleus have suggested that β-tubulin could be a potential target, similar to other benzimidazole anthelmintics. nih.gov

Structure-Activity Relationship (SAR): The anthelmintic activity of benzothiazole derivatives is highly dependent on their chemical structure.

In a study of novel benzothiazole derivatives containing indole moieties, compounds with specific substitutions showed good anthelmintic activity. researchgate.net

For 6-methoxybenzothiazole-2-carbamates, the attachment of planar heterocyclic ring systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, with varying hydrophobic and hydrophilic components at the 6-position of the benzothiazole ring was explored to enhance activity. nih.gov

The presence of electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus, along with chloro and fluoro substitutions on an aromatic amine, has been shown to exhibit higher anthelmintic activity. ejpmr.com

Table 5: Anthelmintic Activity of Selected Benzothiazole Derivatives
Compound/Derivative ClassParasite(s)Target/Mechanism of ActionReference
TioxidazoleHymenolepis diminutaNot specified researchgate.net
Benzothiazole derivatives with indole moietiesPheretima posthuma (earthworm)Not specified researchgate.net
6-Methoxybenzothiazole-2-carbamatesRumen flukes (paramphistomum)Presumptive receptor alignment nih.gov
Benzothiazole derivatives with nitro/bromo groupsPheretima posthuma (earthworm)Not specified ejpmr.com

Anti-Leishmanial Potency and Mode of Action

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.gov

Potency and Efficacy: A number of synthesized benzothiazole derivatives have demonstrated significant in vitro activity against Leishmania parasites. In one study, a series of benzothiazole derivatives with an aromatic hydrazone moiety were tested against Leishmania amazonensis. The most potent compound in this series showed greater activity against both promastigotes and amastigotes than the reference drug miltefosine. nih.gov Another study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed selective anti-leishmanial activity, particularly against the amastigote form of the parasite. nih.gov

Mode of Action: The precise mechanisms by which benzothiazole derivatives exert their anti-leishmanial effects are still being elucidated. However, studies on derivatives with an aromatic hydrazone moiety suggest that mitochondrial dysfunction in the parasite is a key aspect of their mode of action. nih.gov For the (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone series, the selective toxicity towards amastigotes suggests a specific mode of action against the intracellular stage of the parasite. nih.gov

Structure-Activity Relationship (SAR): The anti-leishmanial potency of benzothiazole derivatives is highly influenced by their chemical structure.

For benzothiazole derivatives with an aromatic hydrazone moiety, substitution at position 4 of the aromatic ring was found to be critical for activity. nih.gov

In the case of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, the addition of a benzothiazole group to the parent amino-acridinone ring was shown to enhance anti-leishmanial capabilities. Furthermore, the presence of a 6-amino-benzothiazole group on the position 2 amino chain or a 6-nitro-benzothiazole group on the position 4 amino chain was essential for specific anti-amastigote properties. nih.gov

A study of 22 synthesized benzothiazole derivatives found that the presence and position of a hydroxyl group on the phenyl ring influenced activity, with the most active compound having a hydroxyl group, suggesting a positive mesomeric effect. researchgate.net

Table 6: Anti-Leishmanial Activity of Selected Benzothiazole Derivatives
Compound/Derivative ClassLeishmania SpeciesProposed Mode of ActionReference
Benzothiazole derivatives with aromatic hydrazone moietyL. amazonensisMitochondrial dysfunction nih.gov
(1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivativesNot specifiedAmastigote-specific toxicity nih.gov
Various synthesized benzothiazole derivativesNot specifiedDependent on substituent effects (e.g., hydroxyl group) researchgate.net

Anticancer and Antitumor Research Avenues

The benzothiazole core is a key pharmacophore in the design of new anticancer drugs. tandfonline.comnih.gov Derivatives of benzothiazole have demonstrated significant antitumor effects against a variety of cancer cell lines through diverse mechanisms of action. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent in vitro cytotoxic and antiproliferative effects of benzothiazole derivatives against a wide array of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, colon, lung, pancreas, and liver, as well as leukemia and melanoma. tandfonline.comnih.goviiarjournals.orgresearchgate.net

For instance, certain 2-substituted benzothiazoles have exhibited significant cytotoxicity against pancreatic cancer cells (PANC-1), with IC₅₀ values lower than the standard chemotherapeutic drug, gemcitabine. iiarjournals.org Specifically, compounds designated as 4a and 4b showed IC₅₀ values of 27 µM and 35 µM, respectively, compared to gemcitabine's 52 µM. iiarjournals.org Other research has highlighted the potent activity of fluorinated 2-aryl benzothiazole derivatives against breast cancer cell lines, with GI₅₀ values as low as 0.4 µM. nih.gov

The antiproliferative activity of these compounds is often concentration-dependent. iiarjournals.org A study on newly synthesized benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues revealed that several compounds were potent against both hematological and solid tumor cell lines, with CC₅₀ values in the range of 8-24 µM. researchgate.net Another study on benzothiazole derivatives against the human lung carcinoma cell line LungA549 showed that some compounds exhibited mild but interesting cytotoxic properties, with IC₅₀ values of 68 µg/mL and 121 µg/mL. jnu.ac.bdresearchgate.net

The following table provides a summary of the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀/GI₅₀ ValueReference
Compound 4aPANC-1 (Pancreatic)27 µM iiarjournals.org
Compound 4bPANC-1 (Pancreatic)35 µM iiarjournals.org
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 µM nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)68 µg/mL jnu.ac.bdresearchgate.net
6-nitrobenzo[d]thiazol-2-olLungA549 (Lung)121 µg/mL jnu.ac.bdresearchgate.net
Compound 12a22RV1 (Prostate)2.13 µM nih.gov
Compound 12aPC3 (Prostate)2.04 µM nih.gov

Mechanistic Studies: Cell Cycle Arrest and Apoptosis Induction

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest in cancer cells. iiarjournals.orgresearchgate.netfrontiersin.orgnih.gov

Several studies have shown that these compounds can trigger the mitochondrial intrinsic pathway of apoptosis. frontiersin.orgnih.gov This is often characterized by an increase in the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential. frontiersin.orgnih.gov This, in turn, activates a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of caspases and programmed cell death. frontiersin.orgnih.govnih.gov For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells by increasing ROS levels and disrupting the mitochondrial membrane potential. frontiersin.orgnih.gov

Furthermore, benzothiazole derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. researchgate.netfrontiersin.org Some compounds induce arrest at the G1 phase, while others cause a halt in the S or sub-G1 phase. tandfonline.comresearchgate.netnih.gov For instance, certain imidazo[2,1-b]benzothiazole (B1198073) derivatives were shown to cause G1 cell cycle arrest in HepG2 liver cancer cells. researchgate.net Another study demonstrated that a different benzothiazole derivative induced a slight S phase arrest in colorectal cancer cells. frontiersin.orgnih.gov

The table below summarizes the mechanistic actions of some benzothiazole derivatives.

Compound/DerivativeCancer Cell LineMechanism of ActionReference
Imidazo[2,1-b]benzothiazole derivativesHepG2 (Liver)G1 cell cycle arrest researchgate.net
Novel Benzothiazole Derivative (BTD)Colorectal Cancer CellsROS-mediated mitochondrial apoptosis, S phase arrest frontiersin.orgnih.gov
2-Substituted BenzothiazolesBreast Cancer CellsSub-G1 phase cell cycle arrest, apoptosis nih.gov
Pyridine containing piperazine (B1678402) benzothiazoleHCT-116, MCF-7, HUH-7Sub-G1 phase cell cycle arrest, apoptosis tandfonline.com

Modulation of Key Oncogenic Pathways and Enzyme Targets (e.g., Tyrosine Kinases, Topoisomerases, Histone Deacetylases)

Benzothiazole derivatives have been shown to target and modulate the activity of several key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. elsevierpure.comresearchgate.net

Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) tyrosine kinase is a significant target in cancer therapy, and several benzothiazole derivatives have been designed and identified as potent EGFR inhibitors. tandfonline.comnih.govexcli.de Molecular docking and dynamics simulations have revealed that these compounds can effectively bind to the ATP-binding site of the EGFR-TK domain, thereby inhibiting its activity. tandfonline.comnih.govexcli.de For instance, a study identified four promising benzothiazole derivatives as EGFR inhibitors through a similarity/substructure-based search of a chemical database. tandfonline.comnih.gov Another study reported that a specific pyrimido[2,1-b]benzothiazole derivative exhibited a GI₅₀ value of 22.3 nM against the NCI-H522 non-small cell lung cancer cell line, which overexpresses EGFR. excli.de

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes involved in DNA replication, transcription, and repair, making them attractive targets for anticancer drugs. nih.govtandfonline.com Certain benzothiazole and benzothiazolium derivatives have demonstrated significant inhibitory activity against DNA topoisomerase II. nih.govtandfonline.com One particular compound, 3-aminobenzothiazole-3-ium 4-methylbenzene sulfonate (BM3), exhibited extremely potent topoisomerase II inhibitory activity, even more so than the standard drug etoposide. nih.govtandfonline.com Mechanistic studies suggest that this compound acts as a catalytic inhibitor of the enzyme. tandfonline.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in cancer development. elsevierpure.comnih.goveurekaselect.com Several benzothiazole-containing hydroxamic acids have been synthesized and shown to be potent HDAC inhibitors. elsevierpure.comresearchgate.neteurekaselect.comnih.gov These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting potency comparable to the FDA-approved HDAC inhibitor, SAHA (Zolinza®). elsevierpure.comresearchgate.neteurekaselect.comnih.gov For example, one study found that a benzothiazole-containing hydroxamic acid derivative was as effective as SAHA in a mouse xenograft model. researchgate.neteurekaselect.comnih.gov

The following table highlights the enzymatic targets of some benzothiazole derivatives.

Derivative ClassEnzyme TargetKey FindingsReference
Benzothiazole derivativesEGFR Tyrosine KinasePotent inhibition through binding to the ATP-binding site. tandfonline.comnih.govexcli.de
Benzothiazolium derivativesDNA Topoisomerase IIPotent catalytic inhibition, surpassing standard drugs. nih.govtandfonline.com
Benzothiazole-containing hydroxamic acidsHistone Deacetylases (HDACs)Potent inhibition, with some compounds showing efficacy comparable to SAHA. elsevierpure.comresearchgate.neteurekaselect.comnih.gov

Matrix Metalloproteinase (MMP) Inhibition in Cancer Progression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). mdpi.com Their overexpression is associated with tumor invasion, metastasis, and angiogenesis. mdpi.com Consequently, MMPs, particularly MMP-2 and MMP-9, are important targets for anticancer therapies. mdpi.comrsc.org

Several studies have focused on developing benzothiazole-based MMP inhibitors. rsc.orgnih.gov Novel thiazole derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-8, with some compounds showing potent inhibition. rsc.org For instance, one study identified a thiazole derivative (compound 26) as a potent inhibitor of MMP-8, which subsequently showed protective effects in a rat model of acute lung injury, a condition where MMPs play a role. rsc.org

Another study developed (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids to target MMP-13, an isoform highly expressed in the metastatic microenvironment. nih.gov These compounds demonstrated inhibitory activity against MMP-13, and their potency was influenced by the substituents on the benzothiazole ring. nih.gov For example, derivatives with bulkier and more electron-withdrawing groups showed increased activity. nih.gov

The table below summarizes the MMP inhibitory activity of some thiazole and benzothiazole derivatives.

Derivative ClassMMP TargetKey FindingsReference
Novel Thiazole DerivativesMMP-2, MMP-8Potent inhibition, with one compound showing in vivo efficacy. rsc.org
(2-Aminobenzothiazole)-methyl-1,1-bisphosphonic AcidsMMP-13Inhibitory activity influenced by substituents on the benzothiazole scaffold. nih.gov

Enzymatic Inhibition Studies (beyond Anticancer)

The inhibitory potential of the benzothiazole scaffold extends beyond anticancer applications, with derivatives showing activity against other important enzyme families.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isoforms has therapeutic potential in various diseases.

Specifically, inhibitors of phosphodiesterase 10A (PDE10A) are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders. nih.gov A series of compounds based on a benzo[d]imidazo[5,1-b]thiazole scaffold were designed and identified as potent PDE10A inhibitors. nih.gov Several of these analogs with heteroaromatic substitutions demonstrated significant activity. nih.gov Further optimization led to a tool compound with excellent PDE10A activity, selectivity, and favorable pharmacokinetic properties, which also showed efficacy in preclinical models of psychosis. nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary strategy for anti-inflammatory drugs, while inhibition of the constitutive COX-1 isoform is often associated with undesirable side effects like gastrointestinal issues. nih.gov

The benzothiazole scaffold is a recognized structural motif in the design of COX inhibitors. nih.gov Researchers have synthesized and evaluated numerous benzothiazole derivatives for their ability to inhibit these enzymes. For instance, some benzothiazoles derived from anacardic acid have demonstrated significant selectivity for COX-2 over COX-1. nih.gov Other studies have incorporated the benzothiazole nucleus into hybrid molecules, such as those combined with oxadiazoles, which also show anti-inflammatory activity. nih.gov

A series of novel methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their COX inhibitory properties. nih.gov While these are thiazole derivatives, the findings are relevant to the broader class of related heterocycles. Several of these compounds showed potent inhibition against both COX-1 and COX-2 enzymes. nih.gov Molecular docking studies suggested that some derivatives achieved their selectivity by binding favorably to the COX-2 isozyme in a manner comparable to the selective COX-2 inhibitor, celecoxib. nih.gov

Although direct experimental data on the COX inhibitory activity of 5-Ethoxy-2-methylbenzo[d]thiazole is not available in the reviewed literature, the established activity of the benzothiazole scaffold suggests its potential as a candidate for such investigations. The substitution pattern, including the 2-methyl and 5-ethoxy groups, would be a critical determinant of its potency and selectivity towards the COX isoforms.

Table 1: COX Inhibition by Selected Thiazole Derivatives This table presents data for related thiazole compounds to illustrate the potential of the heterocyclic scaffold.

Compound ID% Inhibition at 5 µM (COX-1)% Inhibition at 5 µM (COX-2)
2f ModerateModerate
2h 58.2%81.5%

Source: Data derived from a study on methoxyphenyl thiazole carboxamide derivatives. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and as diuretics. nih.govacs.org

The benzothiazole scaffold is a well-established framework for potent carbonic anhydrase inhibitors (CAIs). nih.gov A notable example is Ethoxzolamide (6-ethoxybenzo[d]thiazole-2-sulfonamide), a clinically used diuretic and CAI. acs.orgnih.gov This highlights the significance of the ethoxy-benzothiazole combination for CA inhibition.

Extensive research has been conducted on various benzothiazole sulfonamides. Studies on benzo[d]thiazole-5- and 6-sulfonamides have identified several potent and isoform-selective inhibitors for human (h) CAs, including the cytosolic isoforms hCA I, II, and VII, and the tumor-associated transmembrane isoform hCA IX. nih.govnih.govresearchgate.net For example, a series of 2-amino-substituted and halogenated benzothiazole sulfonamides yielded inhibitors with activities in the nanomolar and even subnanomolar range against hCA II, VII, and IX. nih.govnih.gov The structure-activity relationship is sharp, with minor modifications to the scaffold leading to significant changes in inhibitory potency and selectivity. nih.govnih.gov Further studies incorporating amino acid moieties or cyclic guanidines into the benzothiazole-6-sulfonamide structure have also produced effective CA inhibitors. nih.govnih.govsemanticscholar.org

Given that the clinically used CAI, Ethoxzolamide, is a 6-ethoxybenzothiazole derivative, it is plausible that this compound could also interact with carbonic anhydrases. However, the presence of a sulfonamide group is typically crucial for the canonical binding mechanism to the zinc ion in the enzyme's active site. The absence of a sulfonamide group in this compound means it would likely act via a different, non-classical inhibition mechanism, if at all.

Table 2: Inhibition Constants (Kᵢ) of Selected Benzothiazole Sulfonamides against Human CA Isoforms

Compound/IsoformhCA I (nM)hCA II (nM)hCA VII (nM)hCA IX (nM)
Ethoxzolamide 25012.525
Derivative 6a 187.437.637.4>100000
Derivative 7a 109.976.580.6>100000

*Data for 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) and 2-((1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzothiazole-6-sulphonamide (7a). semanticscholar.org Source: Representative data from studies on benzothiazole sulfonamides. nih.govsemanticscholar.org

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes that are critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. nih.govtandfonline.com

The benzothiazole nucleus is a privileged scaffold for developing MAO inhibitors. tandfonline.com Recent studies have demonstrated that derivatives of 2-methylbenzo[d]thiazole are potent and selective inhibitors of human MAO-B. d-nb.info A 2024 study synthesized and evaluated a series of these compounds, finding that all tested derivatives exhibited IC₅₀ values below 0.017 µM for MAO-B, with the most potent inhibitor having an IC₅₀ of 0.0046 µM. d-nb.info These compounds were highly specific for the MAO-B isoform. d-nb.info

Other research has explored different benzothiazole-based structures. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease, exhibiting potent and selective MAO-B inhibition. tandfonline.com Similarly, novel benzothiazole-thiazolylhydrazine derivatives have been synthesized, with some showing strong inhibitory activity against MAO-A. tandfonline.cominformahealthcare.com The development of dual inhibitors, for example against both acetylcholinesterase (AChE) and MAO-B, has also been pursued using the benzothiazole scaffold for potential Alzheimer's disease treatment. nih.govnih.gov

The findings that 2-methylbenzo[d]thiazole derivatives are potent and selective MAO-B inhibitors have direct and significant implications for this compound. d-nb.info The core structure is identical, and the ethoxy group at the 5-position is a key variable that would influence its binding affinity and selectivity for the MAO enzymes. Based on existing research, this compound is a strong candidate for investigation as a MAO-B inhibitor.

Table 3: MAO Inhibition by Selected 2-Methylbenzo[d]thiazole Derivatives

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
4d 0.2180.004647.4
5e 0.1320.005524.0
4f >1000.0062>16129
5d >1000.0084>11905

Source: Data from a 2024 study on 2-methylbenzo[d]thiazole derivatives. d-nb.info

DNA Gyrase and Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology during replication, making them validated targets for antibacterial drugs. acs.orgnih.gov Inhibitors of these enzymes can combat bacterial infections, and there is a pressing need for new agents due to rising antibiotic resistance. brc.hu

The benzothiazole scaffold has been a cornerstone in the development of potent inhibitors targeting the ATP-binding site (GyrB/ParE subunits) of these enzymes. nih.govacs.org Extensive research has led to the design of benzothiazole-based compounds that act as nanomolar inhibitors of DNA gyrase from Escherichia coli and show improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. acs.orgbrc.hu The binding mode of these inhibitors has been confirmed through X-ray crystallography, revealing how they occupy the ATP-binding pocket. acs.org Modifications to the benzothiazole core, such as the introduction of a 4,5-dibromo-1H-pyrrole-2-carboxamido group, have been crucial for achieving high potency. acs.orgacs.org

While these potent inhibitors often show excellent enzymatic activity, achieving strong antibacterial activity in whole cells remains a challenge, sometimes due to poor uptake into bacteria. acs.orgrsc.org To address this, recent strategies have involved conjugating benzothiazole-based gyrase inhibitors with siderophore mimics to enhance bacterial uptake. rsc.org

The established role of the benzothiazole core in potent DNA gyrase inhibitors suggests that this compound could serve as a foundational structure for developing new antibacterial agents. Its specific substitution pattern would need to be optimized, likely by adding functionalities at the 2-methyl position, to achieve potent enzymatic inhibition and subsequent antibacterial efficacy.

Glutamate Racemase (MurI) Inhibition

Glutamate racemase (MurI) is a bacterial enzyme essential for the synthesis of the peptidoglycan cell wall. It catalyzes the conversion of L-glutamate to D-glutamate, a crucial component of the bacterial cell wall. As this enzyme is absent in mammals, it represents an attractive target for the development of novel antibacterial drugs.

While the search results provide extensive information on other enzymatic targets for benzothiazole derivatives, there is no specific information available in the provided context regarding the inhibition of Glutamate Racemase (MurI) by this compound or the broader benzothiazole class. This indicates a potential gap in the current research landscape or that this specific target has not been a primary focus for this chemical scaffold. Therefore, the implication for this compound in this paradigm is that it represents an unexplored area of research with potential for new discoveries.

Pantothenate Synthetase (PS) Inhibition

Pantothenate synthetase (PS) is a vital enzyme in the pantothenate (vitamin B5) biosynthetic pathway, which is essential for many microorganisms, including Mycobacterium tuberculosis (Mtb), but absent in mammals. nih.govrsc.org This makes PS a promising target for developing new antitubercular agents. nih.govrsc.org The enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. nih.govrsc.org

Research has identified that heterocyclic structures, including those related to benzothiazole, can act as inhibitors of Mtb PS. nih.gov Specifically, benzo[d]imidazo[2,1-b]thiazole derivatives have been synthesized and identified as Mtb PS inhibitors. nih.govresearchgate.netnih.gov These compounds were developed based on leads from earlier work on related imidazo[2,1-b]thiazole (B1210989) structures. nih.gov Docking studies with the most active compounds from these series suggest they bind effectively within the active site of pantothenate synthetase. nih.govasianpubs.org

Although benzo[d]imidazo[2,1-b]thiazole is a different heterocyclic system from benzo[d]thiazole, the structural similarities and the established activity against Mtb PS suggest that the broader benzothiazole scaffold could be a valuable starting point for designing novel inhibitors. nih.gov The implication for this compound is that it could serve as a fragment or lead structure for the synthesis of new potential anti-tubercular agents targeting pantothenate synthetase.

Table 4: Antitubercular Activity of Benzo[d]imidazo[2,1-b]thiazole Derivatives against Mtb H37Ra

Compound IDIC₅₀ (µM)IC₉₀ (µM)
IT10 2.327.05
IT06 2.0315.22

Source: Data from a study on benzo[d]imidazo[2,1-b]thiazole carboxamide analogues. nih.gov

Alpha-Glucosidase and Urease Inhibition

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

While direct studies on this compound were not found, related heterocyclic systems have shown promise. Pyrazolobenzothiazine derivatives, which are structural hybrids containing a benzothiazine ring, have been investigated as alpha-glucosidase inhibitors. nih.gov Some of these synthetic compounds exhibit potent inhibitory activity, with one derivative showing an IC₅₀ value of 5.8 µM, significantly more potent than the standard drug acarbose. nih.gov Other studies on thioester-containing benzoate (B1203000) derivatives have also identified potent alpha-glucosidase inhibitors. nih.gov The implication for this compound is that the benzothiazole scaffold, when incorporated into larger or hybrid structures, has the potential to yield effective alpha-glucosidase inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogens, such as Helicobacter pylori, contributing to gastritis and peptic ulcers. Urease inhibitors can therefore serve as potential therapeutic agents. nih.govnih.gov

The benzothiazole scaffold has been extensively explored for urease inhibition, with numerous studies reporting potent activity. nih.govnih.gov Various series of benzothiazole derivatives have been synthesized and shown to have excellent urease inhibitory potential, often with IC₅₀ values in the low micromolar range, surpassing the activity of standard inhibitors like thiourea (B124793) and acetohydroxamic acid. nih.govnih.govresearchgate.net Structure-activity relationship studies and molecular docking have confirmed the binding interactions of these compounds within the enzyme's active site. nih.govnih.gov The potential for benzothiazole derivatives extends to agricultural applications, where they can be used as urease inhibitors in fertilizers to reduce nitrogen loss from urea hydrolysis. google.com

Given the consistent and potent urease inhibitory activity reported across a wide range of benzothiazole derivatives, it is highly probable that this compound would also exhibit activity against this enzyme. nih.govnih.govresearchgate.net Its specific effectiveness would depend on how the 2-methyl and 5-ethoxy substituents interact with the active site of the urease enzyme.

Table 5: Urease Inhibition by Selected Benzothiazole Derivatives

Series/CompoundIC₅₀ Range (µM)Standard (IC₅₀ µM)
Series 1 1.4 ± 0.10 to 34.43 ± 2.10Thiourea (19.46 ± 1.20)
Series 2 16.16 ± 0.54 to 105.32 ± 2.10Acetohydroxamic acid (320.70 ± 4.24)
Series 3 6.01 ± 0.23 to 21.07 ± 0.77Thiourea (11.58 ± 0.34)

Source: Data compiled from multiple studies on different series of benzothiazole derivatives. nih.govnih.govresearchgate.net

Anti-inflammatory and Analgesic Research

The quest for novel anti-inflammatory and analgesic agents has led researchers to explore the potential of benzothiazole derivatives. nih.govasianpubs.org These compounds have shown promise in preclinical studies, often exhibiting activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govasianpubs.org

A variety of benzothiazole derivatives have been synthesized and evaluated for their ability to mitigate inflammation and pain. For instance, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were found to inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov Some of these compounds demonstrated inhibitory effects comparable to the standard drug, diclofenac (B195802) sodium. nih.gov Another study focused on 2-aminobenzothiazole (B30445) derivatives, which also showed significant anti-inflammatory and analgesic properties. asianpubs.org The mechanism of action for the anti-inflammatory effects of benzothiazoles is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. researchgate.net

In the realm of analgesia, various benzothiazole-benzamides have demonstrated promising results in animal models. biomedpharmajournal.org For example, in the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic activity, several synthesized benzothiazole derivatives showed a significant reduction in the number of writhes, indicating their pain-relieving potential. asianpubs.org Some compounds were found to be highly potent, with their effects being statistically significant. biomedpharmajournal.org

The structural features of these derivatives play a crucial role in their activity. For example, substitutions at the 2-position of the benzothiazole ring and the nature of the substituents on the fused benzene ring have been shown to influence their anti-inflammatory and analgesic efficacy. researchgate.net

While direct research on the anti-inflammatory and analgesic properties of this compound is not extensively documented in the reviewed literature, the established activity of the broader benzothiazole class suggests its potential in this area. The presence of the ethoxy and methyl groups at the 5 and 2 positions, respectively, would likely modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could influence its biological activity. Further investigation into this specific compound is warranted to determine its efficacy as an anti-inflammatory and analgesic agent.

Table 1: Selected Benzothiazole Derivatives and their Anti-inflammatory/Analgesic Activity

Compound/DerivativeModel/TestKey FindingsReference(s)
Benzothiazole-benzenesulphonamide/carboxamide derivativesCarrageenan-induced rat paw edemaSignificant inhibition of edema, comparable to diclofenac sodium. nih.gov
2-Aminobenzothiazole derivativesAcetic acid-induced writhing in miceSignificant reduction in writhing, indicating analgesic activity. asianpubs.org
Benzothiazole-benzamidesTail immersion test in micePromising analgesic activity, with some compounds showing high potency. biomedpharmajournal.org
Thiazole/oxazole substituted benzothiazole derivativesCarrageenan-induced edema and acetic acid-induced writhingOne compound was found to be more active than the reference drug. nih.govcapes.gov.br

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The benzothiazole scaffold has been a focal point in the development of novel antioxidant agents. nih.govnih.gov

Several studies have demonstrated the antioxidant potential of benzothiazole derivatives through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com For instance, a series of isosteric benzothiazoles were synthesized and showed notable antioxidant activity. nih.gov The structure-activity relationship studies revealed that the position and nature of substituents on the benzothiazole ring significantly influence their antioxidant capacity. researchgate.net For example, the presence of an ethoxy group at the 6-position of the benzothiazole ring was found to be effective for antioxidant activity. researchgate.net

The mechanism by which benzothiazole derivatives exert their antioxidant effects is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups on the benzothiazole nucleus can enhance this activity. mdpi.com

Given that an ethoxy group is an electron-donating group, its presence at the 5-position in this compound suggests a potential for antioxidant activity. While direct experimental data for this specific compound is limited in the provided search results, the general findings for other ethoxy-substituted benzothiazoles provide a strong rationale for investigating its antioxidant properties. researchgate.net Such investigations would be crucial in determining its potential utility in conditions associated with oxidative stress.

Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives

Compound/DerivativeAssayKey FindingsReference(s)
Isosteric benzothiazolesDPPH, photoprotectionGood antioxidant and photoprotective activity. nih.govnih.gov
Benzothiazole derivatives with an ethoxy group at the 6-positionDPPH radical scavengingFound to be the most effective antioxidant at certain concentrations. researchgate.net
Benzothiazole derivative BZTcin4DPPH and FRAPExcellent antioxidant capacity. mdpi.com
Benzothiazole-isothiourea derivativesDPPH radical reduction and Fenton reactionOne compound exhibited high scavenging activity. researchgate.net

Neurological Applications of Benzothiazole Derivatives

The benzothiazole scaffold has emerged as a "privileged structure" in the design of therapeutic agents for a range of neurological disorders, owing to its ability to cross the blood-brain barrier and interact with various central nervous system targets. nih.goveurekaselect.com

Anticonvulsant Research

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, has been a significant area of research for benzothiazole derivatives. benthamdirect.com Several studies have reported the synthesis and evaluation of novel benzothiazole compounds with anticonvulsant properties. nih.govmdpi.combenthamdirect.com

The anticonvulsant activity of these derivatives is often assessed using standard animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com For example, novel benzothiazole-coupled sulfonamide derivatives have shown promising anticonvulsant activity in these models. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the benzothiazole and the attached phenyl ring are critical for their anticonvulsant efficacy. nih.gov For instance, a p-chloro substitution on the benzene sulfonamide moiety was found to exhibit better activity than p-bromo or p-fluoro groups. nih.gov Riluzole, a commercially available drug containing a benzothiazole moiety, is known to have anticonvulsant activity. nih.gov

The potential anticonvulsant activity of this compound has not been explicitly studied in the available literature. However, the established anticonvulsant profile of the benzothiazole class suggests that this compound could be a candidate for further investigation. The specific substituents, an ethoxy group at position 5 and a methyl group at position 2, would likely influence its interaction with neuronal targets involved in seizure activity.

Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives

Compound/DerivativeModel/TestKey FindingsReference(s)
Benzothiazole coupled sulfonamide derivativesMES and scPTZ testsPossess significant anticonvulsant activity. nih.gov
Benztriazoles with a mercapto-triazole and other heterocycle substituentsMES and scPTZ testsSome compounds showed stronger anticonvulsant activity than valproic acid. mdpi.com
2-aminobenzothiazole derivativesMES testOne compound (V-5) showed the strongest anticonvulsant effect. benthamdirect.com

Neuroprotective and Anti-Parkinsonism Studies

Neurodegenerative diseases like Parkinson's disease (PD) are characterized by the progressive loss of neurons in specific brain regions. researchgate.net Benzothiazole derivatives have shown potential as neuroprotective agents and are being explored for the treatment of PD. tandfonline.comnih.gov

Research has focused on the ability of benzothiazole derivatives to protect neurons from various insults and to modulate pathways implicated in neurodegeneration. For example, some benzothiazole derivatives have been shown to possess neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). gaacademy.orgnih.gov Riluzole, a benzothiazole derivative, is an FDA-approved drug for ALS. gaacademy.org Furthermore, certain benzothiazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, a key neurotransmitter depleted in PD. tandfonline.com One study reported a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as potent and selective MAO-B inhibitors with neuroprotective and anti-neuroinflammatory properties. tandfonline.comnih.gov Another study highlighted benzothiazole-based inhibitors of casein kinase-1δ (CK-1δ) as having neuroprotective and anti-inflammatory activity in in vitro and in vivo models of PD. researchgate.netacs.org

The implications for this compound in this context are speculative but intriguing. Its structural similarity to other biologically active benzothiazoles suggests that it could potentially interact with targets relevant to neuroprotection and Parkinson's disease. Further research is needed to evaluate its efficacy in these areas.

Computational and Theoretical Studies on Benzothiazole Compounds Relevant to 5 Ethoxy 2 Methylbenzo D Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a benzothiazole (B30560) derivative, and a biological target, typically a protein or enzyme.

Studies on various benzothiazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, novel benzothiazole derivatives have been investigated as antimicrobial agents by targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme. Docking studies revealed that these compounds could bind within the enzyme's active site, with specific interactions such as arene-H interactions with key amino acid residues. nih.gov Similarly, other benzothiazole derivatives have been designed and docked against targets like the p56lck enzyme for anticancer applications and the LasR protein as a quorum sensing inhibitor in P. aeruginosa. biointerfaceresearch.comnih.gov

For 5-Ethoxy-2-methylbenzo[d]thiazole, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various potential targets. The ethoxy and methyl groups would be key determinants of its binding specificity and potency. The following table illustrates typical binding energies observed for benzothiazole derivatives against different protein targets, providing a reference for what might be expected for this compound.

Compound TypeProtein TargetBinding Energy (kcal/mol)
Benzothiazole-pyrazolone derivativeDHPS EnzymeNot specified, but comparable to standard
Benzothiazole-thiazole hybridp56lckNot specified, but identified as a competitive inhibitor
Benzo[d]thiazole analogueLasRNot specified, but showed binding with essential residues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies have been successfully applied to various series of benzothiazole derivatives to understand the structural requirements for their biological activities, such as anticancer and anti-inflammatory effects. nih.gov For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors identified key steric and electronic features that contribute to their inhibitory activity. nih.gov Another QSAR study on halogen- and amidino-substituted benzazoles elucidated the effects of substituents on their antiproliferative activity, highlighting the importance of topological and spatial distribution of atomic mass and polarizability.

In Silico Prediction of Molecular Properties and Drug-Likeness

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Numerous studies have reported the in silico ADME prediction for various benzothiazole derivatives. nih.govresearchgate.net These studies often evaluate parameters such as lipophilicity (logP), aqueous solubility, human intestinal absorption, and compliance with rules like Lipinski's rule of five and Veber's rule. For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds had good predicted oral absorption and drug-likeness properties. nih.gov

For this compound, in silico tools could predict its ADME profile. The ethoxy group would likely increase its lipophilicity, which could influence its absorption and distribution. The following table provides examples of predicted ADME properties for some benzothiazole derivatives.

CompoundPredicted % AbsorptionLipinski's Rule Compliance
2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivative (cpd 4)86.77%Yes
Other 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives>70%Yes

Quantum Chemical Calculations to Elucidate Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons.

Quantum chemical calculations have been performed on various benzothiazole derivatives to understand their properties. For example, such calculations have been used to study the corrosion inhibition potential of substituted benzothiazoles by correlating quantum chemical parameters with inhibition efficiency. epstem.net These studies analyze the relationship between the electronic properties of the molecules and their interaction with metal surfaces.

CompoundHOMO Energy (eV)LUMO Energy (eV)
3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-oneNot specifiedNot specified

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize benzothiazole derivatives.

The ¹H NMR spectra of benzothiazole derivatives typically show characteristic signals for the aromatic protons of the benzothiazole ring system. The chemical shifts of these protons are influenced by the nature and position of the substituents. medipol.edu.tr The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. nih.gov

IR spectroscopy is used to identify the functional groups present in a molecule. For benzothiazole derivatives, characteristic absorption bands for C=N, C-S, and aromatic C-H stretching vibrations are observed. medipol.edu.trresearchgate.net The presence of an ethoxy group in this compound would be confirmed by C-O stretching vibrations. mdpi.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. medipol.edu.trnih.gov

TechniqueCompoundKey Observations
¹H NMR 6-benzoyl-3-(piperidin-1-ylmethyl)benzo[d]thiazole-2(3H)-thioneAromatic protons (Ar H) at 7.43–7.59 ppm, 7.72 ppm, 7.80 ppm, and 8.50 ppm. medipol.edu.tr
IR (cm⁻¹) 6-benzoyl-3-(morpholinomethyl)benzo[d]thiazole-2(3H)-thione3005 (aromatic C-H), 2805 (aliphatic C-H), 1685 (C=O). medipol.edu.tr
Mass Spec 6-benzoyl-3-(morpholinomethyl)benzo[d]thiazole-2(3H)-thioneM+ at 370.0. medipol.edu.tr

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This technique provides insights into the conformational flexibility of ligands and the stability of ligand-protein complexes.

MD simulations have been employed to study the interactions of benzothiazole derivatives with their biological targets. For example, MD simulations of a benzo[d]thiazole derivative bound to the LasR protein showed the stability of the interaction and confirmed its antagonistic action. nih.gov In another study, MD simulations were used to assess the stability of a benzimidazole (B57391) derivative in the active site of its target protein. hacettepe.edu.tr

For this compound, MD simulations could be used to explore its conformational preferences and to study the dynamics of its interaction with a potential biological target. This would provide a more realistic picture of the binding process than static docking simulations. The stability of the ligand-protein complex over time, as analyzed by parameters like Root Mean Square Deviation (RMSD), can be a good indicator of the binding affinity. nih.gov

Q & A

Basic: What are the standard synthetic protocols for 5-Ethoxy-2-methylbenzo[d]thiazole, and how are intermediates characterized?

Answer: Synthesis typically involves Friedel-Crafts acylation, solvent-free conditions, or coupling reactions with aryl thiols. For example, fused heterocycles can be synthesized using Eaton’s reagent under eco-friendly conditions to form imidazo[2,1-b]thiazole scaffolds . Intermediates like 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole are characterized via melting point analysis, IR, NMR (¹H/¹³C), and elemental analysis to confirm purity and structure .

Basic: Which analytical techniques are critical for validating the structural integrity of thiazole derivatives?

Answer: High-resolution mass spectrometry (HRMS), HPLC (for tracking reaction progress ), and multi-nuclear NMR (¹H, ¹³C, DEPT-135) are essential. For example, HPLC can distinguish phosphorylated intermediates in enzymatic biosynthesis , while NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substitution patterns .

Advanced: How can researchers address contradictions in reported biological activities of thiazole derivatives?

Answer: Discrepancies in antimicrobial vs. antitumor efficacy may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. Systematic SAR studies, using standardized in vitro models (e.g., MTT assays for cytotoxicity ), and meta-analyses of published data can isolate critical structural features (e.g., electron-withdrawing groups enhancing antitumor activity ).

Advanced: What strategies elucidate structure-activity relationships (SAR) for thiazole-based antitumor agents?

Answer: Combinatorial synthesis of derivatives with varied substituents (e.g., 2,4-disubstituted thiazoles ) followed by docking studies against targets like c-MYC G-quadruplex DNA . Energy-minimized DFT models (B3LYP/6-31+G(d)) predict π-electron delocalization in thiazole-triazole hybrids, correlating with bioactivity .

Advanced: What challenges exist in studying the biosynthesis of the thiazole moiety in eukaryotes?

Answer: THI4 enzyme in Saccharomyces cerevisiae binds tightly to adenylated metabolites (e.g., ADP-ribulose), complicating purification. Mutational studies (C204A/H200N) reveal NAD as a substrate, but intermediate trapping requires derivatization (e.g., ortho-phenylenediamine to form quinoxaline adducts ). Alternative sulfur mobilization pathways (cysteine-dependent, ThiI-independent) further complicate mechanistic studies .

Basic: What in vitro pharmacological screening models are used for thiazole derivatives?

Answer: Antimicrobial: MIC assays against Candida or Leishmania . Antitumor: Cell viability assays (e.g., HeLa cells ). Anti-inflammatory: COX-2 inhibition assays. Ensure consistency in cell lines, incubation times, and controls to minimize variability .

Advanced: How do enzymatic assays resolve mechanistic ambiguities in thiazole biosynthesis?

Answer: Dephosphorylation of intermediates (e.g., using alkaline phosphatase) followed by HPLC co-elution with synthetic standards identifies products like 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid . Mutant enzymes (e.g., THI4 C204A) confirm NAD cleavage steps via LC-MS detection of ADP-ribose .

Basic: How is HPLC optimized for quantifying thiazole derivatives in complex mixtures?

Answer: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Retention times (e.g., 14.2 min for thiazole synthase products ) and UV detection (λ = 254 nm) improve resolution. Validate with spiked standards and calibration curves .

Advanced: What computational tools predict the bioactivity of thiazole-peptide hybrids?

Answer: Molecular docking (AutoDock Vina) and DFT analysis (Gaussian 03) model interactions with targets like G-quadruplex DNA. HOMO/LUMO distributions in TH3 peptides suggest π-π stacking, validated by SPR binding assays . MD simulations assess conformational stability in physiological conditions .

Advanced: How are mechanistic studies designed to identify thiazole derivatives’ mode of action?

Answer: Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis genes ). Fluorescence polarization assays measure DNA binding affinity. Isotopic labeling (³⁵S) tracks sulfur incorporation in biosynthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.